molecular formula C21H22O10 B1231020 Naringenin 5-beta-D-Glucoside

Naringenin 5-beta-D-Glucoside

Cat. No.: B1231020
M. Wt: 434.4 g/mol
InChI Key: MFQIWHVVFBCURA-LKBAIHPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naringenin 5-beta-D-Glucoside is a polyphenolic compound identified as a flavonoid glycoside. It is known for its presence in certain plant species, particularly those with allelopathic properties.

Scientific Research Applications

Naringenin 5-beta-D-Glucoside has a wide range of scientific research applications:

Preparation Methods

Naringenin 5-beta-D-Glucoside can be synthesized through a series of chemical reactions involving flavonoid precursors and glycosylation agents. The synthetic route typically involves the use of naringenin and hexose as starting materials. The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the glycosylation process. Industrial production methods may involve the extraction of salipurposid from plant sources using techniques such as liquid chromatography and mass spectrometry .

Chemical Reactions Analysis

Naringenin 5-beta-D-Glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of salipurposid can lead to the formation of quinones, while reduction can yield dihydroflavonoids .

Mechanism of Action

The mechanism of action of salipurposid involves its interaction with various molecular targets and pathways As a polyphenolic compound, it can scavenge free radicals and reduce oxidative stressThe exact molecular targets and pathways involved in these effects are still under investigation .

Comparison with Similar Compounds

Naringenin 5-beta-D-Glucoside is similar to other flavonoid glycosides such as myricitrin and quercitrin. it is unique in its specific allelopathic properties and its presence in certain plant species. Myricitrin and quercitrin also exhibit antioxidant properties but may differ in their specific molecular targets and pathways .

Properties

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-6,13,16,18-24,26-28H,7-8H2/t13?,16-,18-,19+,20-,21-/m1/s1

InChI Key

MFQIWHVVFBCURA-LKBAIHPRSA-N

Isomeric SMILES

C1C(OC2=C(C1=O)C(=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O

SMILES

C1C(OC2=C(C1=O)C(=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O

Canonical SMILES

C1C(OC2=C(C1=O)C(=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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